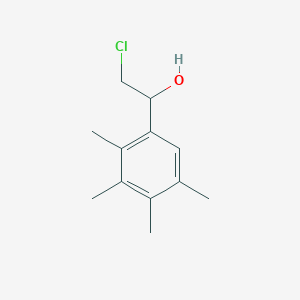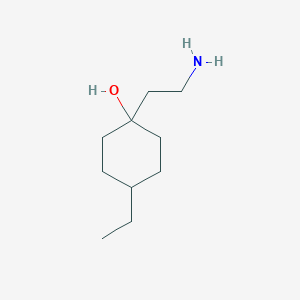![molecular formula C13H16N2 B13248684 2-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13248684.png)
2-[(Cyclopentylamino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopentylamino)methyl]benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, where a cyclopentylamino group is attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopentylamino)methyl]benzonitrile typically involves the reaction of benzonitrile with cyclopentylamine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where benzonitrile reacts with cyclopentylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopentylamino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzamides and benzoic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-[(Cyclopentylamino)methyl]benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Cyclopentylamino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and can act as intermediates in various chemical reactions. These complexes can be used to catalyze reactions or as building blocks for more complex structures .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, used as a solvent and precursor to various derivatives.
Phenylacetonitrile: Similar structure but with a different substituent on the benzene ring.
Cyclopentylamine: The amine component used in the synthesis of 2-[(Cyclopentylamino)methyl]benzonitrile.
Uniqueness
This compound is unique due to the presence of both the cyclopentylamino and nitrile groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-[(cyclopentylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-11-5-1-2-6-12(11)10-15-13-7-3-4-8-13/h1-2,5-6,13,15H,3-4,7-8,10H2 |
InChI Key |
FFCUEAICCZPCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


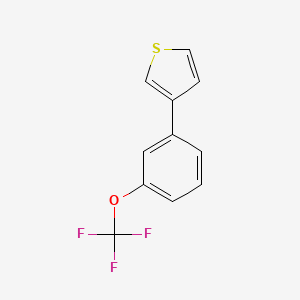

![2-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13248620.png)

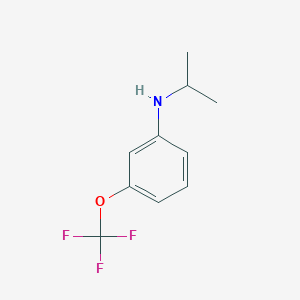
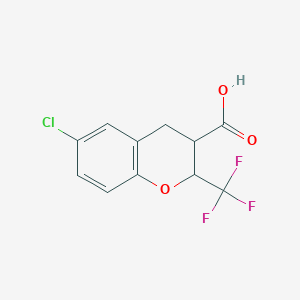

![4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride](/img/structure/B13248655.png)
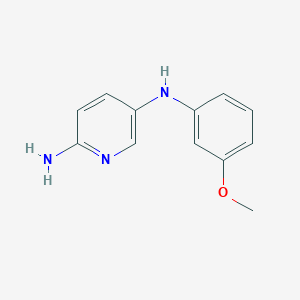
![3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13248664.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13248666.png)
